![molecular formula C12H14N2O2S B2861703 N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide CAS No. 292065-12-4](/img/structure/B2861703.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
“N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide” is a chemical compound with the molecular formula C12H14N2O2S . It has a molecular weight of 250.317 Da .
Molecular Structure Analysis
The molecular structure of “N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide” consists of a benzothiazole ring attached to a butanamide group . The benzothiazole ring contains a sulfur and a nitrogen atom, and the butanamide group contains an amide functional group .Physical And Chemical Properties Analysis
“N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide” has a molecular weight of 250.32 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a specialized database.Scientific Research Applications
Anti-Tubercular Agent
N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide: derivatives have been synthesized and evaluated for their potential as anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that these derivatives could be promising candidates for the development of new anti-tuberculosis drugs.
Molecular Structure Analysis
The molecular structure and properties of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide have been documented in databases such as the NIST Chemistry WebBook. This information is crucial for researchers to understand the compound’s chemical behavior and potential interactions with biological targets .
Anti-Arthritic Application
Derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide have been utilized in the treatment of rheumatic diseases, such as rheumatoid arthritis and osteoarthritis. The compound’s anti-inflammatory properties make it a valuable component in the development of medications for these conditions .
Ligand Synthesis
This compound serves as a precursor in the synthesis of novel ligands. These ligands have potential applications in creating complexes for various fields, including medicinal chemistry and materials science. The ability to form stable and functional ligands makes it a versatile tool in synthetic chemistry.
Antimicrobial Properties
The antimicrobial properties of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide derivatives have been explored against a range of pathogens. Studies have shown activity against gram-positive and gram-negative bacteria, as well as several fungi, indicating its potential as a broad-spectrum antimicrobial agent .
Future Directions
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-4-11(15)14-12-13-9-6-5-8(16-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQSNPBCXGWFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide |
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